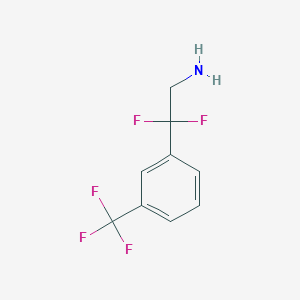

3-Trifluoromethyl-beta, beta-difluorophenethylamine

説明

3-Trifluoromethyl-beta,beta-difluorophenethylamine (systematic name: 2-[3-(trifluoromethyl)phenyl]-1,1-difluoroethylamine) is a fluorinated phenethylamine derivative. Its structure features a trifluoromethyl (-CF₃) group at the phenyl ring’s meta position and two fluorine atoms at the beta (β) carbon of the ethylamine side chain. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of fluorine substituents, which can influence bioavailability, metabolic stability, and receptor binding .

Key synonyms include 2-(3-Trifluoromethylphenyl)-1,1-difluoroethylamine and 3-(2-Amino-1,1-difluoroethyl)benzotrifluoride.

特性

分子式 |

C9H8F5N |

|---|---|

分子量 |

225.16 g/mol |

IUPAC名 |

2,2-difluoro-2-[3-(trifluoromethyl)phenyl]ethanamine |

InChI |

InChI=1S/C9H8F5N/c10-8(11,5-15)6-2-1-3-7(4-6)9(12,13)14/h1-4H,5,15H2 |

InChIキー |

OHOSQEFCKKLTBY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CN)(F)F |

製品の起源 |

United States |

準備方法

General Reaction Scheme:

Aryl halide + Fluoroalkylamine → Fluoroalkylated aromatic amine

Key Features:

- Catalyst: Pd(0) or Pd(II) complexes

- Ligands: Phosphines or N-heterocyclic carbenes

- Conditions: Elevated temperatures (~80-120°C), inert atmosphere

- Advantages: High regioselectivity, broad substrate scope

Example Data Table:

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 85 | Standard conditions |

| Solvent | Toluene | 80 | Elevated temperature (~100°C) |

| Substrate | 4-Iodo-phenyl derivative | - | For specific trifluoromethylation |

Note: This method is effective for attaching trifluoromethyl groups to aromatic rings, which can then be functionalized into phenethylamine derivatives.

Multi-Component Metal-Free Synthesis

Recent advances have demonstrated metal-free approaches for constructing trifluoromethylated heterocycles, which can be adapted for aminoalkyl derivatives.

Example Procedure:

- Reagents: Trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate (TFBen)

- Conditions: Toluene solvent, 100°C, TFA as catalyst

- Outcome: Formation of 3-trifluoromethyl-1,2,4-triazoles with yields around 50-60% (see Figure 2E in source)

While this method primarily targets heterocycles, the underlying principles can be extended to synthesize aminoalkyl derivatives via subsequent reduction or functionalization steps.

Advantages:

- Mild, metal-free conditions

- Broad substrate scope

- Scalability demonstrated in laboratory settings

Synthesis via Nucleophilic Substitution of Fluorinated Precursors

A common route involves nucleophilic substitution reactions where a fluorinated electrophile reacts with a suitable amine precursor.

Example:

- Starting Material: 3-Trifluoromethyl-phenyl halides

- Reagent: Amine derivatives (e.g., ethylamine)

- Conditions: Polar aprotic solvents like DMF or DMAc, elevated temperature (~80-120°C)

- Reaction: Nucleophilic attack on the electrophilic aromatic carbon bearing the halogen

Data Summary:

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Ethylamine + 3-CF₃-phenyl halide | DMAc | 100°C | 70 | Requires excess amine |

Reduction of Fluorinated Precursors

Alternatively, aromatic nitriles or nitro compounds bearing trifluoromethyl groups can be reduced to amines.

Example:

- Starting Material: 3-Trifluoromethyl-phenyl nitrile

- Reagent: Catalytic hydrogenation (e.g., Pd/C)

- Conditions: Hydrogen atmosphere, 50-80°C

- Outcome: Formation of the corresponding phenethylamine derivative

Data Table:

| Parameter | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Catalyst | Pd/C | 75 | Mild conditions |

| Solvent | Ethanol | - | Common solvent |

Summary of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed cross-coupling | Coupling of aryl halides with amines | High regioselectivity, broad scope | Requires expensive catalysts, inert atmosphere |

| Metal-free multi-component reactions | Using trifluoroacetimidoyl chlorides, hydrazines, TFBen | Mild, scalable, no metals | Mainly heterocycle formation, indirect for amines |

| Nucleophilic substitution | Reaction of fluorinated electrophiles with amines | Straightforward, versatile | Limited to suitable electrophiles |

| Reduction of nitriles | Hydrogenation of fluorinated nitriles | Mild, high yield | Requires nitrile precursors |

化学反応の分析

Reactivity and Reaction Mechanisms

The compound exhibits reactivity typical of amines and fluorinated systems:

-

Electron-withdrawing effects : The trifluoromethyl group stabilizes charged intermediates during reactions, influencing nucleophilicity and electrophilicity.

-

Palladium-catalyzed arylation mechanism :

-

Mumm rearrangement : Observed in β-trifluoromethyl β-diazo esters, leading to diacylamino esters via acetimidic anhydride intermediates .

Functional Group Transformations

The compound undergoes transformations typical of fluorinated amines:

-

Amination reactions : Potential participation in aza-Henry reactions, as seen in studies on trifluoromethyl ketimines reacting with nitromethane .

-

Trifluoromethylation : Introduced via reagents like CF₃SO₂Na or CF₃SO₂Cl, which enable direct C-H trifluoromethylation under transition metal-free conditions .

-

Enone functionalization : β-trifluoromethyl enones undergo multi-functionalization to form amino-2,3-dihydrofuran derivatives via transition-metal-free cascade reactions .

Kinetic and Structural Insights

-

Thiol reactivity : Fluorinated acrylamides exhibit varied half-lives (t₁/₂) when reacting with glutathione, influenced by substituents and solvent conditions .

-

Stability : Fluoroalkylanilines derived from the compound may degrade under prolonged reaction conditions due to instability .

| Substituent | Half-life (t₁/₂) | Reactivity Trend |

|---|---|---|

| Unsubstituted acrylamide | 8.0 h | Moderate |

| β-Trifluoromethyl acrylamide | 4.0 h | Higher |

| β-Methyl acrylamide | 15.0 h | Lower |

科学的研究の応用

3-Trifluoromethyl-beta, beta-difluorophenethylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Studied for its potential as a bioactive molecule due to its enhanced stability and resistance to metabolic degradation.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

作用機序

The mechanism of action of 3-Trifluoromethyl-beta, beta-difluorophenethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluorophenethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s unique fluorination pattern distinguishes it from analogs. Below is a comparative analysis:

Key Observations:

- Lipophilicity : The trifluoromethyl group increases LogP significantly compared to methyl or hydrogen substituents, favoring blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeting drugs.

- Metabolic Stability: Fluorine atoms mitigate oxidative metabolism, extending half-life relative to non-fluorinated phenethylamines .

Receptor Affinity:

- Trace amine-associated receptors (TAARs) : Fluorinated phenethylamines often exhibit agonist activity at TAAR1, implicated in neurotransmitter modulation .

- Adrenergic receptors : Beta-fluorination may enhance affinity for α₂-adrenergic receptors due to steric and electronic effects .

In contrast, diphenylamine analogs like tofenamic acid () primarily target cyclooxygenase (COX) enzymes, highlighting divergent therapeutic applications.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Challenges |

|---|---|---|---|

| Reductive Amination | 60–75 | H₂ (1 atm), MeOH, 24h | Over-reduction of imine intermediates |

| Gabriel Synthesis | 45–55 | DMF, K₂CO₃, 80°C, 12h | Purification of brominated intermediates |

Basic: Which analytical techniques are critical for characterizing fluorinated phenethylamines?

Answer:

Fluorinated compounds require specialized analytical methods due to the unique properties of fluorine:

- ¹⁹F NMR Spectroscopy : Provides precise structural confirmation by identifying trifluoromethyl (-CF₃) and beta-fluorine environments. Chemical shifts for -CF₃ groups typically range between -60 to -70 ppm .

- LC-MS/MS : Ensures purity and molecular weight confirmation. Electrospray ionization (ESI) in positive mode is optimal for protonated amines.

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for beta,beta-difluoroethylamine derivatives (e.g., bond angles and fluorine positioning) .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in bioactivity studies often arise from variations in assay conditions or compound stability. Methodological solutions include:

- Replication Studies : Reproduce experiments under standardized conditions (e.g., pH, solvent, temperature) to isolate variables.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends. highlights longitudinal designs to resolve temporal contradictions .

- Stability Testing : Monitor compound degradation via accelerated stability studies (40°C/75% RH for 4 weeks) to rule out decomposition artifacts .

Q. Table 2: Common Bioactivity Discrepancies and Resolutions

| Contradiction | Probable Cause | Resolution |

|---|---|---|

| Varied IC₅₀ values in enzyme assays | Solvent polarity differences | Standardize DMSO concentration ≤0.1% |

| Inconsistent in vivo efficacy | Metabolic instability | Use deuterated analogs or prodrugs |

Advanced: What strategies mitigate decomposition of fluorinated amines during storage?

Answer:

Fluorinated amines are prone to hydrolysis and oxidation. Key stabilization methods include:

- Inert Atmosphere Storage : Use argon or nitrogen-filled vials to prevent oxidation.

- Low-Temperature Storage : Maintain at -20°C in anhydrous solvents (e.g., acetonitrile or DMF).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Advanced: How to design experiments for studying metabolic pathways in vivo?

Answer:

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic fate via LC-MS/MS .

- Enzyme Inhibition Assays : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

- Tissue Distribution Studies : Use radiolabeled (³H/¹⁴C) compounds and autoradiography to map biodistribution .

Methodological Workflow:

Synthesis : Prepare labeled analogs via reductive deuteration (NaBD₄) or custom isotopic synthesis.

Dosing : Administer intravenously to rodents; collect plasma/tissue samples at intervals.

Analysis : Quantify metabolites using HRMS (high-resolution mass spectrometry) and compare with reference standards.

Advanced: How to optimize reaction conditions for scalable synthesis?

Answer:

- Flow Chemistry : Continuous flow systems enhance reproducibility and safety for exothermic reactions (e.g., hydrogenation) .

- Solvent Screening : Test fluorophilic solvents (e.g., HFIP) to improve yields in SN2 reactions.

- Catalyst Optimization : Screen Pd/C vs. PtO₂ for hydrogenation efficiency; PtO₂ often provides higher selectivity for fluorinated amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。